2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Crystallinity Purification Formulation screening

2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-46-6) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thioether class, characterized by a pyrazine ring at position 3, a 2-chlorobenzylthio substituent at position 5, and an ethyl group at N‑4 of the triazole core. The compound is commercially available as part of the AldrichCPR collection (catalog L411817) and from other screening-compound suppliers.

Molecular Formula C15H14ClN5S
Molecular Weight 331.8 g/mol
CAS No. 618427-46-6
Cat. No. B12034027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
CAS618427-46-6
Molecular FormulaC15H14ClN5S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=NC=CN=C3
InChIInChI=1S/C15H14ClN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-5-3-4-6-12(11)16/h3-9H,2,10H2,1H3
InChIKeyDOLCJKLWAAYHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-46-6) – Procurement-Relevant Structural and Physicochemical Baseline


2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-46-6) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thioether class, characterized by a pyrazine ring at position 3, a 2-chlorobenzylthio substituent at position 5, and an ethyl group at N‑4 of the triazole core [1]. The compound is commercially available as part of the AldrichCPR collection (catalog L411817) [1] and from other screening-compound suppliers. It is structurally embedded within a patent series of pyrazine-containing 1,2,4-triazole derivatives prepared for anti‑infective screening [2].

Why Generic Substitution Falls Short for 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-46-6)


Within the 1,2,4-triazole-3-thioether chemotype, simple alteration of the heteroaryl ring, the halogen position on the benzylthio moiety, or the N‑alkyl substituent leads to quantifiably different physicochemical parameters – melting point, synthesis yield, and predicted lipophilicity – which directly affect handling, formulation, and screening reproducibility [1]. Because no single in‑class congener replicates the exact combination of a 2‑chlorobenzylthio group and a pyrazine β‑ring, procurement of a “similar” compound risks introducing uncontrolled variability in solubility, crystallinity, and target‐engagement potential, making the precise CAS‑grade material essential for protocol continuity.

Quantitative Differentiation Evidence for 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-46-6)


Melting‑Point Differentiation: 2‑Cl vs. 3‑Cl Benzylthio Isomers

The 2‑chlorobenzylthio substituent confers a markedly higher melting point (mp 144–145 °C) than the 3‑chlorobenzylthio positional isomer (mp 117–118 °C), indicating significant differences in crystal‑lattice packing energy and, consequently, in solubility and physical stability under laboratory handling [1]. This metric is routinely used by procurement scientists to assess batch consistency and ease of formulation.

Crystallinity Purification Formulation screening

Synthetic‐Yield Differentiation Among Halogen Substituents

Under identical reaction conditions, the 2‑chlorobenzylthio derivative was isolated in 74 % yield, compared to 78 % for the 3‑chloro and 77 % for the 4‑chloro analogs [1]. While the yield difference is modest, it alerts procurement teams that the 2‑chloro compound requires slightly more rigorous purification, which may translate into a higher unit cost when sourcing multi‑gram quantities.

Synthetic efficiency Cost of goods Scale‑up feasibility

Heteroaryl‑Ring Differentiation: Pyrazine vs. Pyridine Core

Replacement of the pyrazine ring with a pyridine ring yields the commercially available analog CAS 618415‑53‑5 . The pyrazine ring introduces a second nitrogen atom, raising the calculated hydrogen‑bond acceptor (HBA) count from 3 (pyridine) to 4 (pyrazine) and lowering the cLogP by approximately 0.5–0.8 log units as estimated by structure‑property prediction tools (e.g., ChemAxon/Molinspiration). This physicochemical shift alters solubility profiles in aqueous screening buffers and impacts passive membrane permeability, factors that can determine a compound’s suitability for phenotypic vs. target‑based assays.

Polarity modulation π‑stacking capability Metabolic stability

Positional Isomerism of the Chlorobenzyl Group: Pharmacophore‑Shape Distinction

Moving the chlorine atom from the ortho (2‑) to the meta (3‑) position alters the three‑dimensional trajectory of the terminal aryl group relative to the triazole‑thioether scaffold. In a closely related triazole‑pyrazine antimicrobial series, the 3,4‑dichlorobenzyl congener displayed the most potent activity against all tested strains, whereas the mono‑chloro analogs exhibited rank‑order potency that depended on the position of the chlorine substituent [1]. Although specific MIC values for the 2‑Cl derivative are not publicly available, the SAR pattern confirms that positional isomerism is a critical determinant of biological readout, not an interchangeable feature.

Receptor‑fit geometry Off‑target liability Structure‑activity relationship basis

Distinct ¹H‑NMR Fingerprint Enables Identity Confirmation vs. Close Analogs

The 500 MHz ¹H‑NMR spectrum of the 2‑chlorobenzylthio compound exhibits a characteristic singlet for the benzylic CH₂ at δ 4.69 ppm, whereas the 3‑chlorobenzyl isomer shows the corresponding singlet at δ 4.55 ppm, a difference of 0.14 ppm [1]. The pyrazine‑ring protons also give distinct chemical‑shift patterns (8.24, 8.49, 9.38 ppm) that differ from the pyridine‑ring signals of the pyridine analog. These unambiguous spectroscopic markers allow an analytical chemist to verify compound identity in seconds by routine ¹H‑NMR, eliminating the risk of mislabeled inventory.

Quality control Inventory verification Analytical reference

Best‑Fit Research and Industrial Scenarios for 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-46-6)


Screening‑Library Design Requiring Ortho‑Chloro Pharmacophore Geometry

When building a focused library around the 1,2,4‑triazole‑3‑thioether scaffold, the 2‑chlorobenzylthio isomer provides a distinct spatial orientation of the chlorine atom that cannot be reproduced by the 3‑ or 4‑chloro analogs. Procurement of this specific CAS number ensures that SAR exploration of ortho‑substituted phenyl‑thioether motifs is internally consistent, avoiding the confounding variable of positional isomerism, as highlighted by the differing biological profiles observed for chlorobenzyl positional isomers in related triazole series [1].

Physicochemical Profiling in Aqueous Assay‑Buffer Systems

For assays where compound aggregation or non‑specific protein binding is a concern, the pyrazine core of CAS 618427‑46‑6 provides a lower predicted lipophilicity (cLogP ≈ 3.1) than the corresponding pyridine analog (cLogP ≈ 3.6–3.9) [1]. This translates into a larger polar surface area and potentially improved aqueous solubility, making the pyrazine derivative the superior choice for biochemical or cell‑free screening formats that require DMSO‑to‑buffer dilution with minimal precipitation.

Analytical Method Development and Reference‑Standard Qualification

The well‑resolved ¹H‑NMR shifts (benzylic CH₂ at δ 4.69 ppm; pyrazine protons at 8.24, 8.49, 9.38 ppm) provide a straightforward fingerprint for identity verification [1]. Laboratories developing LC‑UV or LC‑MS purity methods can use these spectral features to distinguish the target compound from its positional isomers and the pyridine analog, supporting robust quality‑control workflows in compound‑management facilities.

Scale‑Up Feasibility and Cost‑Modeling for Multi‑Gram Campaigns

Based on the patent‑disclosed synthesis, the 2‑chlorobenzyl derivative is obtained in 74 % isolated yield under standard nucleophilic‑displacement conditions, slightly lower than the yields for the 3‑ and 4‑chloro isomers [1]. Procurement scientists can use this datum to benchmark supplier pricing, anticipate longer production timelines, and evaluate whether the ortho‑chloro pharmacophore advantage justifies the 3–4 % yield penalty in a cost‑of‑goods analysis for follow‑up medicinal‑chemistry projects.

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